molecular formula C13H14O6 B1249579 Luisol B

Luisol B

Cat. No. B1249579
M. Wt: 266.25 g/mol
InChI Key: FFOFXXVVSZUIAV-FHUSYTEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luisol B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Marine Streptomyces Derivatives

Luisol B, along with Luisol A and other derivatives, is produced by marine Streptomyces sp. B7617. These compounds, including a new derivative named 2-hydroxy-luisol A, were studied for their biological activities. Despite attempts to enhance their biological activities through oxidation processes, none showed significant antimicrobial or cytotoxic activities. The structural elucidations of these compounds were primarily based on 2D NMR analyses, highlighting the chemical diversity and potential of marine microorganisms in producing novel compounds with potential applications in scientific research (Fotso et al., 2011).

Pharmacognostical Standardization

Pharmacognostical standardization is crucial for the scientific validation of crude drugs, ensuring their identity and authenticity. Luisia tenuifolia Blume, known for its traditional uses in treating cuts, boils, wounds, and abscesses, underwent a comprehensive pharmacognostical investigation. This study revealed distinctive morpho-anatomical and histochemical characteristics, contributing to the botanical authentication of this orchid. The findings, including the presence of epidermal fragments, paracytic stomata, fibers, vessel elements, and sclereids, along with the localization of various bioactive compounds, establish a foundation for further phytochemical and pharmacological research on Luisia tenuifolia and potentially Luisol B derivatives (Sethuraman & Ramachandran, 2022).

properties

Product Name

Luisol B

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(1R,2S,9R,10S,13R)-13-methyl-12,14-dioxatetracyclo[8.3.1.01,10.03,8]tetradeca-3(8),4,6-triene-2,4,9,13-tetrol

InChI

InChI=1S/C13H14O6/c1-11(17)13-10(16)8-6(3-2-4-7(8)14)9(15)12(13,19-13)5-18-11/h2-4,9-10,14-17H,5H2,1H3/t9-,10+,11-,12+,13+/m1/s1

InChI Key

FFOFXXVVSZUIAV-FHUSYTEZSA-N

Isomeric SMILES

C[C@@]1([C@@]23[C@H](C4=C(C=CC=C4O)[C@H]([C@@]2(O3)CO1)O)O)O

Canonical SMILES

CC1(C23C(C4=C(C=CC=C4O)C(C2(O3)CO1)O)O)O

synonyms

luisol B
luisol-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.